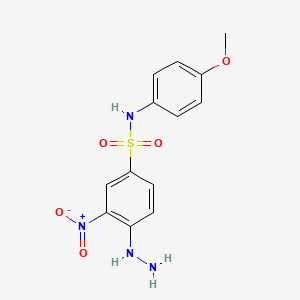

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

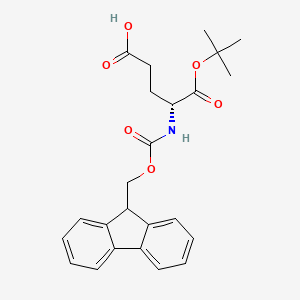

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is a chemical compound with the molecular formula C13H14N4O5S . The average mass of this compound is 338.339 Da and the monoisotopic mass is 338.068481 Da .

Molecular Structure Analysis

The molecular structure of 4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide consists of 13 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Anticancer Research:

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis (programmed cell death). The compound’s unique structure may interfere with essential cellular processes, making it a promising candidate for further study in cancer therapy .

Anti-Inflammatory Properties:

Due to its sulfonamide group, this compound may possess anti-inflammatory properties. Researchers have explored its potential in mitigating inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel diseases. Understanding its mechanism of action could lead to novel therapeutic strategies .

Antibacterial Activity:

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide has been evaluated for its antibacterial effects. It may inhibit bacterial growth by disrupting essential cellular processes or interacting with specific enzymes. Investigating its efficacy against different bacterial strains is crucial for potential clinical applications .

Carbonic Anhydrase Inhibition:

The compound’s sulfonamide moiety suggests possible carbonic anhydrase inhibition . Carbonic anhydrases play essential roles in physiological processes, including pH regulation and ion transport. Researchers have studied similar sulfonamide derivatives as potential drugs for conditions like glaucoma and epilepsy .

Photodynamic Therapy (PDT):

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide could be explored in photodynamic therapy . PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. By conjugating this compound with photosensitizers, researchers aim to enhance its specificity and efficacy in targeted therapy .

Organic Synthesis and Medicinal Chemistry:

Beyond its biological applications, this compound serves as a valuable building block in organic synthesis . Medicinal chemists can modify its structure to create novel derivatives with improved properties. These derivatives may exhibit enhanced solubility, bioavailability, or selectivity for specific targets .

Safety And Hazards

properties

IUPAC Name |

4-hydrazinyl-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S/c1-22-10-4-2-9(3-5-10)16-23(20,21)11-6-7-12(15-14)13(8-11)17(18)19/h2-8,15-16H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHHOMFTKOAWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2796961.png)

![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)

![N-(4-fluorophenyl)-2-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2796966.png)

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2796972.png)

![N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796973.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2796976.png)

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)

![1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid](/img/structure/B2796983.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)